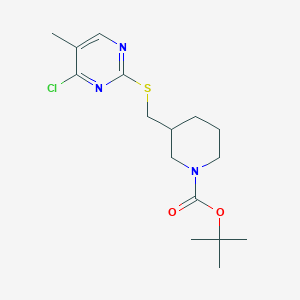
2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a heterocyclic compound that belongs to the imidazoline family Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2-propyl-2-imidazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .
Industrial Production Methods: Industrial production of imidazolines often involves the use of fatty acids and amines. For example, aminoethyl imidazolines can be synthesized by reacting fatty acids with diethylenetriamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-2-propyl-2-imidazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-2-propyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-aminoethyl)-2-propyl-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, imidazoline derivatives are known to interact with adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Aminoethylpiperazine: This compound shares structural similarities with 1-(2-aminoethyl)-2-propyl-2-imidazoline and is used in similar applications.
Hydroxyethyl imidazolines: These compounds are also derived from fatty acids and have applications in industrial chemistry.
Uniqueness: 1-(2-aminoethyl)-2-propyl-2-imidazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Conclusion
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6528-90-1 |
|---|---|
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-(2-propyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-3-8-10-5-7-11(8)6-4-9/h2-7,9H2,1H3 |
InChI-Schlüssel |
VEAPKRBQBMCAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NCCN1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)









